molecular formula C7H9N3O3 B13168167 Methyl (1h-imidazole-1-carbonyl)glycinate

Methyl (1h-imidazole-1-carbonyl)glycinate

Cat. No.: B13168167
M. Wt: 183.16 g/mol
InChI Key: NFIMTWGTNSFCTF-UHFFFAOYSA-N
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Description

Methyl (1h-imidazole-1-carbonyl)glycinate is a compound that belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in many biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1h-imidazole-1-carbonyl)glycinate typically involves the reaction of imidazole derivatives with glycine esters. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and allows for the large-scale production of imidazole compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (1h-imidazole-1-carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (1h-imidazole-1-carbonyl)glycinate involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1h-imidazole-1-carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the glycinate moiety enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

Methyl (1H-imidazole-1-carbonyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C6H8N4O3\text{C}_6\text{H}_8\text{N}_4\text{O}_3

This compound features a carbonyl group attached to the imidazole ring, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for the metabolism of certain substrates, thereby altering their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts. Below is a summary of key findings:

Table 1: Summary of Biological Activities

StudyBiological ActivityModel/SystemKey Findings
AntimicrobialBacterial strainsEffective against S. aureus and E. coli; IC50 values ranged from 10 to 50 µM.
CytotoxicityCancer cell lines (e.g., PC3 prostate cancer)Induced apoptosis at concentrations > 5 µM; reduced cell viability significantly.
Enzyme inhibitionVarious metabolic enzymesInhibited enzyme activity with IC50 values between 5–15 µM; potential for drug development.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Roland et al., this compound demonstrated significant antimicrobial activity against resistant strains like S. aureus MsrA. The compound was tested in vitro, showing promising results that warrant further investigation into its potential as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

Research investigating the cytotoxic effects on human prostate cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following exposure to the compound, suggesting its potential as an anti-cancer therapeutic.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound is readily absorbed following oral administration.
  • Metabolism : It undergoes hepatic metabolism, leading to various metabolites that may also possess biological activity.
  • Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-(imidazole-1-carbonylamino)acetate

InChI

InChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12)

InChI Key

NFIMTWGTNSFCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1C=CN=C1

Origin of Product

United States

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